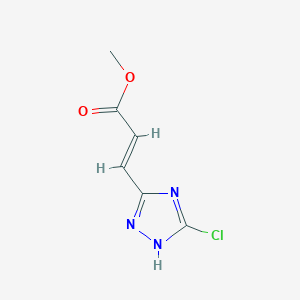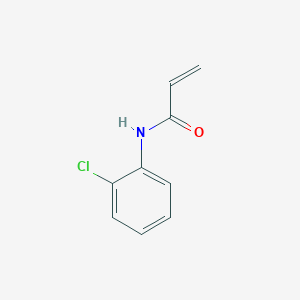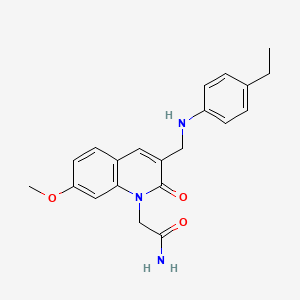
1-Methyl-1-(pyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(pyridin-3-yl)urea is an organic compound that belongs to the class of pyridine-substituted ureas. This compound is characterized by the presence of a pyridine ring attached to a urea moiety, with a methyl group substituent. Pyridine-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-Methyl-1-(pyridin-3-yl)urea can be achieved through several methods:
Reaction of Amines with Organic Isocyanates: This method involves the reaction of pyridin-3-ylamine with methyl isocyanate under controlled conditions to form this compound.
Chemical Reactions Analysis
1-Methyl-1-(pyridin-3-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
1-Methyl-1-(pyridin-3-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1-(pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
Molecular Targets: It targets specific proteins and receptors, leading to changes in cellular processes and functions.
Pathways Involved: The pathways affected by this compound include signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
1-Methyl-1-(pyridin-3-yl)urea can be compared with other similar compounds to highlight its uniqueness:
1,3-Disubstituted Ureas: These compounds, such as 1-(6-bromo[1,2,4]triazole[1,5-a]pyridin-2-yl)-3-methylurea, exhibit similar chemical properties but differ in their biological activities and applications.
Pyridine-Containing Ureas: Compounds like phenyl [6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]carbamate hydrochloride share structural similarities but have distinct chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it valuable for diverse applications.
Properties
IUPAC Name |
1-methyl-1-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEDSLNBWIROCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)prop-2-enamide](/img/structure/B2903535.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2903537.png)
![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2903542.png)


![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2903549.png)


